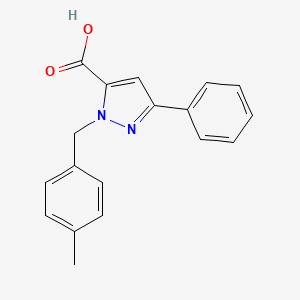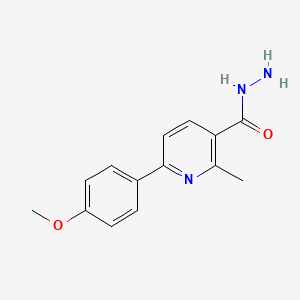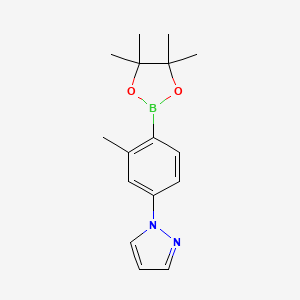
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-hydroxybenzonitrile, more commonly referred to as 5-DHB, is a synthetic compound with a wide range of applications in scientific research. It is a boron-containing organic compound that has been used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as an inhibitor of enzymes. In addition, 5-DHB has been used in biochemical and physiological studies, as it has been shown to have a variety of effects on the body.
科学的研究の応用
5-DHB has been used in a wide range of scientific research applications, including organic synthesis, enzyme inhibition, and biochemical and physiological studies. In organic synthesis, 5-DHB is used as a reagent and catalyst for the synthesis of other compounds. In enzyme inhibition studies, 5-DHB is used to inhibit the activity of enzymes. In biochemical and physiological studies, 5-DHB has been used to study the effects of the compound on the body.
作用機序
The mechanism of action of 5-DHB is not yet fully understood. However, it is believed that 5-DHB binds to certain enzymes, which in turn inhibits their activity. In addition, 5-DHB has been shown to interact with certain proteins and other molecules in the body, which may explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
5-DHB has been shown to have a variety of effects on biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. In addition, 5-DHB has been shown to affect the expression of certain genes, which can have an effect on cell growth and development. Finally, 5-DHB has been shown to affect the activity of certain hormones, which can affect the body’s response to certain stimuli.
実験室実験の利点と制限
5-DHB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it convenient for use in experiments. In addition, 5-DHB is relatively stable, which makes it suitable for use in long-term experiments. However, 5-DHB can be toxic in high concentrations, so it should be used with caution in experiments.
将来の方向性
There are a number of potential future directions for research involving 5-DHB. For example, further research could be conducted to better understand the mechanism of action of 5-DHB and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of 5-DHB in medicine and other fields. Finally, further research could be conducted to explore the potential toxicity of 5-DHB and to develop methods to minimize its toxicity.
合成法
5-DHB can be synthesized using a variety of methods. One method involves the reaction of 5-methoxybenzaldehyde and 1,3,2-dioxaborinane in an acidic medium. This reaction produces an intermediate, which is then hydrolyzed to form 5-DHB. Another method involves the reaction of 5-methoxybenzaldehyde and dimethyl borate in an acidic medium. This reaction also produces an intermediate, which is then hydrolyzed to form 5-DHB.
特性
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO3/c1-12(2)7-16-13(17-8-12)10-3-4-11(15)9(5-10)6-14/h3-5,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJDLPNGNCAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-hydroxybenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














